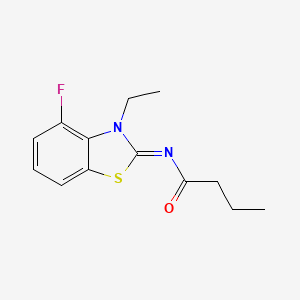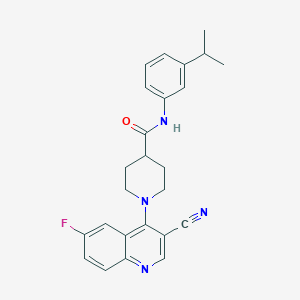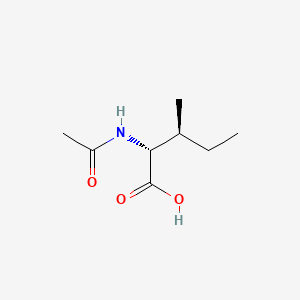
Tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate is a chemical compound that has been widely used in scientific research. It is a derivative of morpholine, which is a heterocyclic organic compound commonly used in the synthesis of various drugs and chemicals. Tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate is a promising compound that has shown potential in various scientific research applications.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and pathways involved in cancer cell growth and proliferation. It also induces DNA damage and activates various signaling pathways that lead to apoptosis.
Biochemical and Physiological Effects:
Tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of various kinases and signaling pathways involved in cancer cell growth and proliferation. In addition, it has been found to induce DNA damage and activate various signaling pathways that lead to apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate in lab experiments is its potent anticancer activity. It has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, its limitations include its high cost and limited availability. It is also a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate. One of the most promising areas is in the development of new anticancer drugs. Studies have shown that this compound has potent anticancer activity, and further research could lead to the development of new drugs that are more effective and have fewer side effects. Another area of research is in the development of new synthetic methods for this compound. This could lead to more efficient and cost-effective synthesis methods, making it more widely available for research purposes. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Méthodes De Synthèse
Tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate can be synthesized using various methods. One of the most common methods is by reacting tert-butyl 2-aminomorpholine-4-carboxylate with cyclopropyl isocyanate. This reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
Tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate has been used in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines. It works by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and suppressing angiogenesis.
Propriétés
IUPAC Name |
tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(17)15-6-7-18-10(8-15)11(16)14-9-4-5-9/h9-10H,4-8H2,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHLGOHDZJLNSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)NC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B2362468.png)

![5-[(3-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2362473.png)
![2-chloro-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B2362474.png)
methanone](/img/structure/B2362475.png)
![1-Isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2362477.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2362478.png)

![3-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2362484.png)

![tert-butyl 2-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2362486.png)

![3-(3-Methylphenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2362488.png)